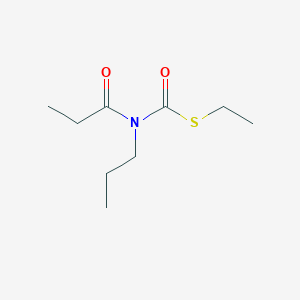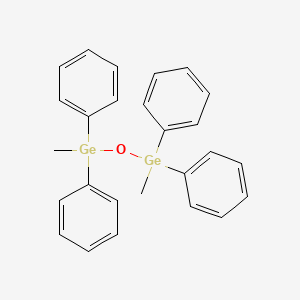
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is an organogermanium compound characterized by its unique molecular structure, which includes two germanium atoms bonded to phenyl groups and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
GeCl4+4PhMgBr→GePh4+4MgBrCl
GePh4+2MeLi→Me2GePh2+2LiPh
The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Purification steps, including recrystallization and chromatography, are employed to ensure the final product is free from impurities.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain polymerization reactions.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and as an additive in certain industrial processes.
作用機序
The mechanism by which 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to stabilize reactive intermediates makes it useful in catalytic processes.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane
Uniqueness
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to silicon-based analogs
特性
CAS番号 |
134889-91-1 |
|---|---|
分子式 |
C26H26Ge2O |
分子量 |
499.7 g/mol |
IUPAC名 |
methyl-[methyl(diphenyl)germyl]oxy-diphenylgermane |
InChI |
InChI=1S/C26H26Ge2O/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChIキー |
HFWVEXAXMLGXNW-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)O[Ge](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


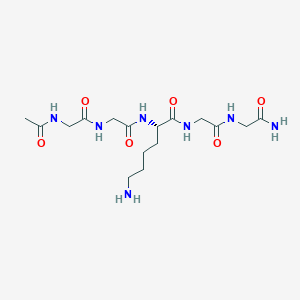
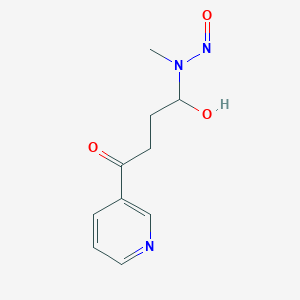
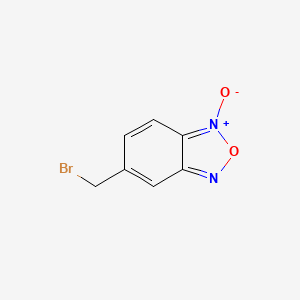

![3-Fluoro-4-[(hydroxyimino)methyl]benzonitrile](/img/structure/B14264071.png)
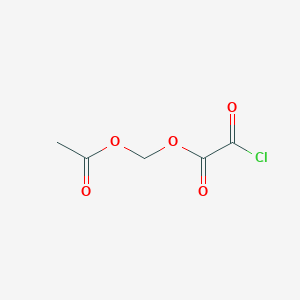
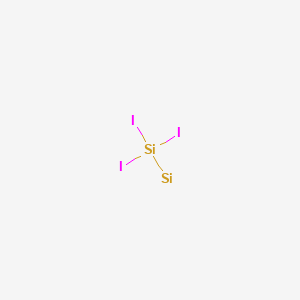
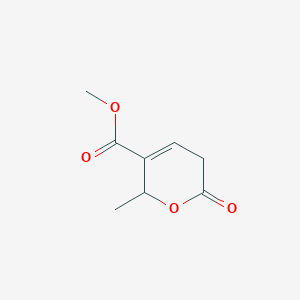
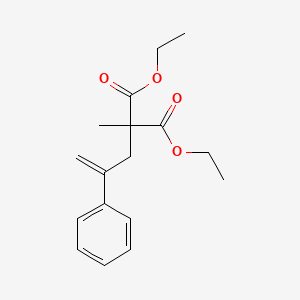
![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
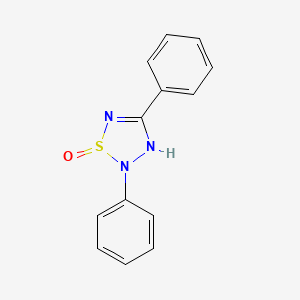
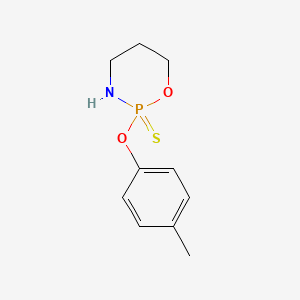
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
